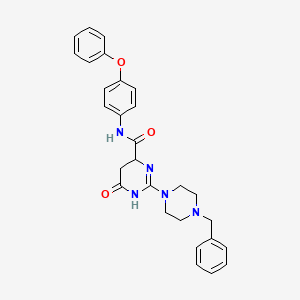![molecular formula C18H15BrN2O2S B11182373 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11182373.png)
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide typically involves the reaction of 2-bromo-1-(4-bromophenyl)ethanone with thiourea to form the thiazole ring. This intermediate is then reacted with 2-methoxyphenylacetic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole monohydrate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phenyl derivatives, and various substituted thiazole compounds. These products can have different chemical and biological properties, making them useful for further research and applications.
Scientific Research Applications
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring and bromophenyl group are believed to play a crucial role in its biological activity. The compound may inhibit the biosynthesis of certain bacterial lipids or interfere with cellular signaling pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-4-thiazolamine
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 4-[(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides
Uniqueness
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide is unique due to the presence of both a bromophenyl group and a methoxyphenyl group, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H15BrN2O2S |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H15BrN2O2S/c1-23-16-5-3-2-4-14(16)20-17(22)10-18-21-15(11-24-18)12-6-8-13(19)9-7-12/h2-9,11H,10H2,1H3,(H,20,22) |
InChI Key |
XHXVNXWFXQAKTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2=NC(=CS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea](/img/structure/B11182290.png)
![3-chloro-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11182292.png)
![2-Oxo-2-{[4-(pyrimidin-2-ylsulfamoyl)phenyl]amino}ethyl morpholine-4-carbodithioate](/img/structure/B11182307.png)

![2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl cyclohexyl(methyl)carbamodithioate](/img/structure/B11182333.png)
![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylhexanamide](/img/structure/B11182336.png)
![5-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11182341.png)
![N-(2,4-dimethylphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11182342.png)
![5-(4-bromobenzyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11182348.png)
![2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B11182351.png)
![3-[(4-Methoxyphenyl)carbamoyl]-3-methyl-2-[(4-methylphenyl)methyl]propanoic acid](/img/structure/B11182352.png)
![9-(3,5-difluorophenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11182354.png)
![2-[1-(3-Bromobenzoyl)piperidin-4-YL]-2-[(4-methylphenyl)formamido]-N-propylacetamide](/img/structure/B11182358.png)

